molecular formula C20H20N2O4 B12472960 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B12472960
M. Wt: 352.4 g/mol
InChI Key: LLPSZIWVGXFRJN-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a dioxo group, an ethenocyclopropa ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Octahydro-4,6-ethenocyclopropa[f]isoindol Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dioxo Group: This is achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced using reagents like methoxyphenyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo group or other parts of the molecule.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halides, bases, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Interference: Affecting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)acetamide can be compared to similar compounds such as:

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-chlorophenyl)acetamide: Differing by the presence of a chloro group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H20N2O4/c1-26-11-4-2-3-10(7-11)21-16(23)9-22-19(24)17-12-5-6-13(15-8-14(12)15)18(17)20(22)25/h2-7,12-15,17-18H,8-9H2,1H3,(H,21,23)

InChI Key

LLPSZIWVGXFRJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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